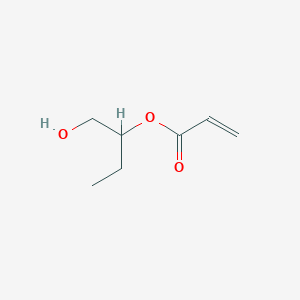

1-hydroxybutan-2-yl prop-2-enoate

Description

1-Hydroxybutan-2-yl prop-2-enoate is an ester derived from prop-2-enoic acid (acrylic acid) and 1-hydroxybutan-2-ol. Its IUPAC name defines the structure as CH₂=CHCO-O-CH₂CH(OH)CH₂CH₃. The compound features a hydroxyl group on the butyl chain, distinguishing it from simpler alkyl acrylates.

Propriétés

Numéro CAS |

121733-80-0 |

|---|---|

Formule moléculaire |

C7H12O3 |

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

1-hydroxybutan-2-yl prop-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |

Clé InChI |

QQIFWCIRQPKKAH-UHFFFAOYSA-N |

SMILES |

CCC(CO)OC(=O)C=C |

SMILES canonique |

CCC(CO)OC(=O)C=C |

Autres numéros CAS |

121733-80-0 |

Origine du produit |

United States |

Méthodes De Préparation

2-Propenoic acid, 1-(hydroxymethyl)propyl ester can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product can be purified through distillation or chromatography.

Analyse Des Réactions Chimiques

2-Propenoic acid, 1-(hydroxymethyl)propyl ester undergoes various types of chemical reactions, including:

Polymerization: It can polymerize to form polymers and copolymers, which are used in various applications.

Esterification: It can react with alcohols to form esters.

Hydrolysis: It can be hydrolyzed to form methacrylic acid and 1,3-propanediol.

Common reagents and conditions used in these reactions include catalysts like sulfuric acid and p-toluenesulfonic acid, and conditions such as reflux. Major products formed from these reactions include polymers, esters, and the hydrolysis products.

Applications De Recherche Scientifique

2-Propenoic acid, 1-(hydroxymethyl)propyl ester has a wide range of scientific research applications, including:

Drug Delivery: It is used in the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination.

Tissue Engineering: It is used in hydrogels that provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.

Materials Science: It is used in the synthesis of various polymers and copolymers for different applications.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 1-(hydroxymethyl)propyl ester-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, hydrogels made from this compound can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Prop-2-enoate Esters

Structural and Functional Diversity

Prop-2-enoate esters vary widely based on their alcohol substituents, which dictate their applications. Below is a comparative analysis:

Table 1: Key Prop-2-enoate Esters and Their Properties

Key Comparative Insights

Antifungal Activity: Methyl prop-2-enoate demonstrates potent antifungal effects, suggesting that the presence of a hydroxyl group in 1-hydroxybutan-2-yl prop-2-enoate might enhance or modify its bioactivity through hydrogen bonding or increased solubility .

Polymer Applications: Branched esters like 2-EHA are used in polymers due to their hydrophobic tails. The hydroxyl group in 1-hydroxybutan-2-yl prop-2-enoate could facilitate crosslinking or improve compatibility with hydrophilic matrices .

UV Absorption: Aromatic acrylates like IMC absorb UV light effectively. The absence of an aromatic moiety in 1-hydroxybutan-2-yl prop-2-enoate may limit its utility as a UV filter but could reduce phototoxicity .

Thermodynamic Behavior: Substituents like cyano or furyl groups (e.g., ECFP) alter heat capacities and phase transitions. The hydroxyl group in 1-hydroxybutan-2-yl prop-2-enoate may similarly affect crystallization or thermal stability .

Environmental and Safety Profiles: Fluorinated acrylates () and parabens () highlight the importance of substituents in toxicity. The hydroxyl group in 1-hydroxybutan-2-yl prop-2-enoate may improve biodegradability compared to fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.